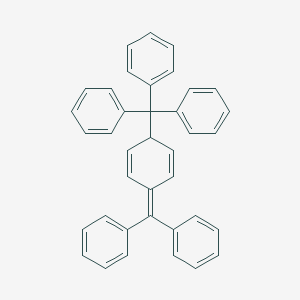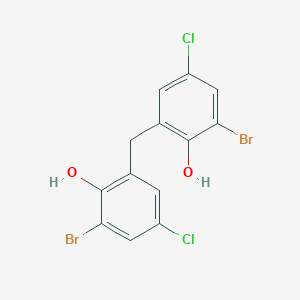
Prenyletin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prenyletin is a naturally occurring compound that can be isolated from the roots of Ptaeroxylon obliquum Radlk, a plant belonging to the Rutaceae family . It is known for its antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prenyletin can be synthesized through prenylation reactions, which involve the attachment of an isoprenoid unit to a chemical compound. The synthetic route typically involves the use of prenyltransferases, enzymes that catalyze the transfer of prenyl groups to target molecules . The reaction conditions often require specific substrates and cofactors to facilitate the transfer.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots of Ptaeroxylon obliquum Radlk. Alternatively, biotechnological methods using engineered microorganisms to produce prenylated compounds can be employed. These methods leverage the enzymatic machinery of the microorganisms to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Prenyletin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its stability and activity.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Prenyletin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study prenylation reactions and the synthesis of prenylated derivatives.
Biology: this compound’s antioxidant properties make it a valuable compound for studying oxidative stress and its effects on biological systems.
Industry: this compound is used in the development of functional foods and nutraceuticals due to its health-promoting properties.
Mechanism of Action
The mechanism of action of prenyletin involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant activity, which helps neutralize reactive oxygen species and reduce oxidative stress . Additionally, this compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Prenyletin can be compared with other prenylated compounds, such as:
Farnesylated Compounds: These compounds have a farnesyl group attached and are involved in protein prenylation, similar to this compound.
Geranylgeranylated Compounds: These compounds contain a geranylgeranyl group and share similar biological activities with this compound.
Uniqueness: this compound’s uniqueness lies in its specific structure and the particular biological activities it exhibits. While other prenylated compounds may share some properties, this compound’s distinct antioxidant and therapeutic potential make it a compound of significant interest in scientific research.
Properties
CAS No. |
15870-91-4 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-hydroxy-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(2)5-6-17-13-8-12-10(7-11(13)15)3-4-14(16)18-12/h3-5,7-8,15H,6H2,1-2H3 |
InChI Key |
AWEFUQDNSBBNCR-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)O)C |
Canonical SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)

![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)


